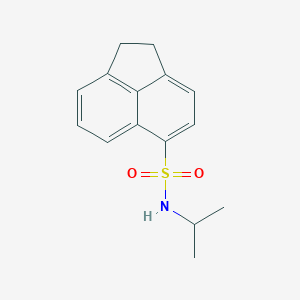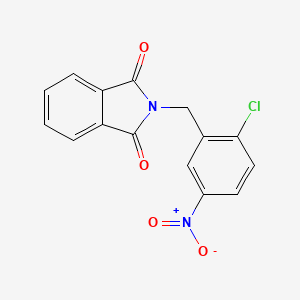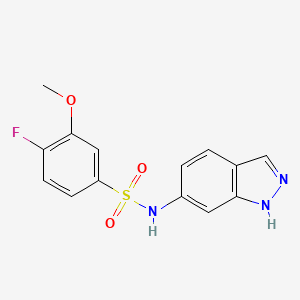
N-isopropyl-1,2-dihydro-5-acenaphthylenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(PROPAN-2-YL)-12-DIHYDROACENAPHTHYLENE-5-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of N-(PROPAN-2-YL)-12-DIHYDROACENAPHTHYLENE-5-SULFONAMIDE includes a sulfonamide group attached to a dihydroacenaphthylene moiety, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(PROPAN-2-YL)-12-DIHYDROACENAPHTHYLENE-5-SULFONAMIDE typically involves the reaction of dihydroacenaphthylene with a sulfonamide precursor under controlled conditions. One common method involves the use of isopropylamine and sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N-(PROPAN-2-YL)-12-DIHYDROACENAPHTHYLENE-5-SULFONAMIDE may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and phase transfer agents can further enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(PROPAN-2-YL)-12-DIHYDROACENAPHTHYLENE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(PROPAN-2-YL)-12-DIHYDROACENAPHTHYLENE-5-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(PROPAN-2-YL)-12-DIHYDROACENAPHTHYLENE-5-SULFONAMIDE involves the inhibition of bacterial enzymes by binding to the active site of the enzyme, thereby preventing the synthesis of essential bacterial components. This action disrupts the bacterial cell wall synthesis, leading to cell death. The compound targets specific enzymes involved in the folate synthesis pathway, which is crucial for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
N-ethyl-N-isopropylpropan-2-amine: Another tertiary amine with similar steric properties.
Uniqueness
N-(PROPAN-2-YL)-12-DIHYDROACENAPHTHYLENE-5-SULFONAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike other similar compounds, it possesses a dihydroacenaphthylene moiety, which enhances its stability and efficacy as an antimicrobial agent.
Properties
Molecular Formula |
C15H17NO2S |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-propan-2-yl-1,2-dihydroacenaphthylene-5-sulfonamide |
InChI |
InChI=1S/C15H17NO2S/c1-10(2)16-19(17,18)14-9-8-12-7-6-11-4-3-5-13(14)15(11)12/h3-5,8-10,16H,6-7H2,1-2H3 |
InChI Key |
JJKLEAVVUINZLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C2CCC3=C2C1=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{5-[(2-Bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11064628.png)
![Methyl 1-acetyl-5-(4-ethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11064639.png)
![1-(5,7-Dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)butane-1,2,3,4-tetrol](/img/structure/B11064645.png)
![1'-(4-chlorophenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11064651.png)
![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]piperazine](/img/structure/B11064657.png)

![4-fluoro-N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B11064666.png)
![4-tert-butyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B11064672.png)


![2-[(3-amino-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B11064694.png)
![3-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B11064695.png)
![1-(4-fluorophenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11064726.png)
